2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside 2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 627466-84-6
VCID: VC0018904
InChI: InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26?,27-,28?,29?,34+/m0/s1
SMILES: C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Molecular Formula: C₃₄H₂₈O₁₀
Molecular Weight: 596.58

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside

CAS No.: 627466-84-6

Reference Standards

VCID: VC0018904

Molecular Formula: C₃₄H₂₈O₁₀

Molecular Weight: 596.58

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside - 627466-84-6

CAS No. 627466-84-6
Product Name 2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside
Molecular Formula C₃₄H₂₈O₁₀
Molecular Weight 596.58
IUPAC Name [(3S,6R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate
Standard InChI InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26?,27-,28?,29?,34+/m0/s1
SMILES C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Synonyms D-Galactose Tetrabenzoate;
PubChem Compound 46783024
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator